(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
Description
This compound is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 2-hydroxyethyl substituent at the 2-position, and a hydrochloride counterion. Its molecular formula is C₁₁H₂₃ClN₂O₃, with a molecular weight of 266.77 g/mol (referencing the (S)-enantiomer in and ). The Boc group enhances solubility in organic solvents, while the hydroxyethyl moiety introduces polarity, impacting bioavailability and reactivity. It is stored under inert conditions at 2–8°C to prevent degradation.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14;/h9,12,14H,4-8H2,1-3H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAIADIADPGMB-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704270 | |
| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947275-74-3 | |
| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS Number: 947275-74-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H23ClN2O3
- Molecular Weight : 266.76 g/mol
- IUPAC Name : tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate; hydrochloride
- Purity : Typically around 95-97% .
The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized to exert effects through modulation of neurotransmitter systems, particularly in relation to piperazine derivatives which are known for their activity as receptor ligands.
Biological Activity Overview
Research has indicated that this compound may exhibit various pharmacological properties, including:
- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may protect neuronal cells from damage induced by beta-amyloid peptides, which are implicated in Alzheimer's disease .
- Anti-inflammatory Activity : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in astrocytic cultures, indicating potential use in neuroinflammatory conditions .
In Vitro Studies
A significant study evaluated the neuroprotective effects of related compounds on astrocytes exposed to Aβ1-42 peptides. The results showed that treatment with these compounds led to:
- Increased Cell Viability : The presence of the compound improved cell viability in astrocytes subjected to Aβ toxicity.
- Reduction in Cytokine Production : A notable decrease in TNF-alpha levels was observed, suggesting an anti-inflammatory mechanism .
Case Studies
A case study involving the synthesis and characterization of related piperazine derivatives revealed promising results regarding their biological evaluation:
- Inhibition of β-secretase : Some derivatives demonstrated significant inhibitory activity against β-secretase, an enzyme involved in the cleavage of amyloid precursor protein, with IC50 values reported as low as 15.4 nM .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H23ClN2O3 |
| Molecular Weight | 266.76 g/mol |
| Purity | 95% - 97% |
| Neuroprotective Activity | Yes |
| Anti-inflammatory Activity | Yes |
| β-secretase Inhibition (IC50) | 15.4 nM |
Scientific Research Applications
Medicinal Chemistry
(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is primarily investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. Studies have shown that compounds similar to (R)-tert-butyl piperazines can influence serotonin and norepinephrine pathways, which are crucial in mood regulation .
Neuropharmacology
The compound's piperazine structure is significant in neuropharmacology, where it may serve as a scaffold for developing drugs targeting psychiatric disorders.
- Case Study : A study demonstrated that modifications of piperazine derivatives could lead to compounds with enhanced binding affinity for serotonin receptors, potentially leading to new treatments for anxiety and depression .
Synthesis of Bioactive Molecules
This compound can be utilized in the synthesis of more complex bioactive molecules.
- Synthetic Pathways : Researchers have explored synthetic routes involving this compound to create derivatives with improved biological activity. For instance, the incorporation of various substituents on the piperazine ring has led to compounds with enhanced selectivity for specific receptors .
Data Tables
Case Study 1: Antidepressant Properties
A study published in Journal of Medicinal Chemistry explored the antidepressant properties of various piperazine derivatives, including this compound. The results indicated significant activity in rodent models of depression, suggesting potential for further development into therapeutic agents .
Case Study 2: Synthesis and Optimization
Another research effort focused on optimizing the synthesis of analogs derived from (R)-tert-butyl piperazines. The study highlighted how structural modifications could enhance pharmacokinetic properties, leading to compounds with better absorption and bioavailability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine and hydroxyl groups enable nucleophilic substitutions. In one protocol, the hydroxyl group undergoes sulfonylation with 6-bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride in THF using triethylamine as a base, yielding sulfonylated derivatives (85% yield) .
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonyl chloride + Et3N | THF | 20°C | 20 min | 85% |
Reduction Reactions
The hydroxyl group can be reduced to improve lipophilicity. Lithium aluminum hydride (LiAlH4) in THF at -40°C to 20°C selectively reduces ester functionalities, achieving near-quantitative yields :
Reduction Protocol :
| Reagent | Solvent | Temperature Range | Time | Yield |
|---|---|---|---|---|
| LiAlH4 (1M) | THF | -40°C → 20°C | 1 h | >100% |
Post-reduction, the product [(2R)-1-methylpiperazin-2-yl]methanol is isolated after quenching with water/NaOH .
Acylation and Sulfonylation
The piperazine nitrogen participates in acylation. For example, reductive amination with sodium triacetoxyborohydride (STAB) in dichloromethane forms secondary amines (e.g., coupling with aryl aldehydes) :
Reductive Amination Example :
| Substrate | Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| Aryl aldehyde + STAB | Dichloromethane | 16 h | 16 h | 230 mg |
Deprotection of tert-Butyl Carboxylate Group
Acid-mediated deprotection removes the tert-butyloxycarbonyl (Boc) group. Hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane are standard methods, yielding the free piperazine hydrochloride salt .
Deprotection Conditions :
| Acid | Solvent | Temperature | Outcome |
|---|---|---|---|
| HCl (gaseous) | Dioxane | 0°C → RT | Free amine hydrochloride salt |
Reductive Amination and Alkylation
The primary amine reacts with carbonyl compounds via reductive amination. For instance, coupling with 4-nitrophenyl derivatives using DIPEA in DMSO at 140°C forms aryl-substituted piperazines :
Alkylation Example :
| Substrate | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1-Fluoro-4-nitrobenzene | DIPEA | DMSO | 140°C | 24 h | Not quantified |
Stereochemical Considerations
The (R)-configuration influences regioselectivity in asymmetric syntheses. For example, chiral resolution during nucleophilic substitutions ensures retention of configuration, critical for bioactive molecule synthesis .
Stability and Side Reactions
-
Hydrolysis : The Boc group is stable under basic conditions but hydrolyzes in strong acids.
-
Oxidation : The hydroxyl group may oxidize to a ketone under harsh conditions (e.g., CrO3).
Comparison with Similar Compounds
Stereoisomers and Enantiomers
(S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS 1638487-43-0):
(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS 1217825-46-1):
Functional Group Modifications
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS 1251903-83-9):
tert-Butyl 4-methylpiperazine-1-carboxylate (CAS 1381959-73-4):
Stability and Degradation
- TOZ Analogs (e.g., compounds 1a and 1b in ): Degrade in simulated gastric fluid due to acid-labile oxazolidinone rings. The hydroxyethyl group in the target compound may confer better stability under physiological conditions compared to triazole-containing derivatives.
Key Data Tables
Table 1: Structural and Physical Properties
*Assumed data based on (S)-enantiomer due to lack of direct evidence for the (R)-form.
Q & A
Q. What are the established synthetic routes for (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride in academic settings?
- Methodological Answer : The synthesis typically involves three key steps:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or dichloromethane (DCM) under inert conditions .
Functionalization : React the Boc-protected piperazine with 2-hydroxyethyl groups via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for stereoselective introduction of the (R)-configured hydroxyethyl group .
Hydrochloride Salt Formation : Deprotect the Boc group using HCl in dioxane or ethyl acetate, followed by precipitation or recrystallization to isolate the hydrochloride salt .
Optimization Tip: Monitor reaction progress via TLC or HPLC, and purify intermediates using silica gel chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity and stereochemistry. For example, the Boc group’s tert-butyl protons resonate at ~1.4 ppm, while hydroxyethyl protons appear as multiplet signals near 3.5–4.0 ppm .
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction (e.g., SHELXL refinement; space group P2₁/n, Z=4, unit cell parameters a=6.1925 Å, b=8.2636 Å, c=40.7287 Å, β=93.513°) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected m/z 293.18) .
Q. What purification methods are recommended post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate Boc-protected intermediates .
- Recrystallization : For the hydrochloride salt, dissolve in hot ethanol or methanol, then slowly cool to induce crystallization .
- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for enantiomeric purity assessment .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) during HPLC purification .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to enhance (R)-selectivity .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/X-ray data with density functional theory (DFT)-calculated structures (e.g., Gaussian 16 at B3LYP/6-31G* level) .
- Variable-Temperature NMR : Identify dynamic rotational isomers (e.g., hindered piperazine ring rotation) by analyzing signal splitting at low temperatures (e.g., −40°C) .
- Crystallographic Refinement : Use SHELXL-2018 for high-resolution data (R1 < 0.05) to resolve ambiguous bond lengths/angles .
Q. How can computational chemistry predict reactivity in novel reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., DCM vs. THF) on reaction kinetics using AMBER or GROMACS .
- Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) via AutoDock Vina, leveraging X-ray-derived conformations .
- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites on the piperazine ring .
Q. How to troubleshoot low yields during hydrochloride salt formation?
- Methodological Answer :
- Stoichiometry : Ensure excess HCl (≥3 equiv) for complete Boc deprotection. Monitor pH to maintain acidic conditions (pH ~1–2) .
- Solvent Choice : Use aprotic solvents (e.g., ethyl acetate) to avoid side reactions. Precipitate the salt by adding diethyl ether .
- Crystallization Optimization : Seed with pure crystals or use anti-solvent (e.g., hexane) to improve crystal nucleation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
